N-(6-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide
Description
N-(6-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide is a heterocyclic compound featuring a 4,5,6,7-tetrahydrobenzo[b]thiophene core with three critical substituents: a cyano group at position 3, a tert-butyl group at position 6, and a trifluoroacetamide moiety at position 2 . The compound is synthesized via microwave-assisted Gewald reaction followed by acylation with trifluoroacetic anhydride, a method optimized for efficiency and yield . Its structural uniqueness lies in the combination of steric bulk (tert-butyl) and electron-withdrawing groups (cyano and trifluoroacetamide), which influence both physicochemical properties and biological activity.
Properties
Molecular Formula |
C15H17F3N2OS |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C15H17F3N2OS/c1-14(2,3)8-4-5-9-10(7-19)12(22-11(9)6-8)20-13(21)15(16,17)18/h8H,4-6H2,1-3H3,(H,20,21) |
InChI Key |
YYIRYYSOZKFFDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
The reaction is typically conducted in absolute ethanol under reflux, catalyzed by triethylamine (5–10 mol%). Microwave-assisted protocols have been reported to enhance reaction efficiency, reducing time from hours to 20–30 minutes while maintaining yields >85%. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C (reflux) | Higher temperatures accelerate sulfur incorporation |
| Solvent | Ethanol | Polar protic solvent stabilizes intermediates |
| Catalyst | Triethylamine or K₂CO₃ | Base promotes enolate formation and cyclization |
| Reaction Time | 30 min (microwave) / 4–6 h (conventional) | Shorter times reduce side reactions |
Mechanistic Insights :
-
Knoevenagel Condensation : p-tert-Butyl cyclohexanone reacts with malononitrile to form an α,β-unsaturated nitrile intermediate.
-
Sulfur Incorporation : Elemental sulfur undergoes nucleophilic attack by the enolate, leading to cyclization and formation of the thiophene ring.
Characterization Data :
-
IR : Absorption bands at ν = 3323–3428 cm⁻¹ (NH₂) and 2210 cm⁻¹ (C≡N).
-
¹H NMR : Singlet at δ = 1.10 ppm (9H, tert-butyl), multiplet at δ = 2.30–2.70 ppm (4H, cyclohexene CH₂), and broad peak at δ = 6.50 ppm (2H, NH₂).
Acylation with Trifluoroacetic Anhydride
The 2-amino group is acylated using trifluoroacetic anhydride under mild conditions to yield the target compound.
Protocol and Optimization
Procedure :
-
Dissolve 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[ b]thiophene-3-carbonitrile (1 equiv) in dichloromethane (DCM) at 0–5°C.
-
Add trifluoroacetic anhydride (1.2 equiv) dropwise over 15 minutes.
-
Stir at room temperature for 2–4 hours.
-
Quench with ice-cold water, extract with DCM, and purify via recrystallization (ethanol/water).
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DCM or THF | Inert solvents prevent side reactions |
| Temperature | 0–25°C | Low temperatures minimize over-acylation |
| Equivalents | 1.2–1.5 equiv TFAA | Excess ensures complete conversion |
Mechanistic Insights :
The reaction proceeds via nucleophilic acyl substitution, where the amino group attacks the electrophilic carbonyl carbon of trifluoroacetic anhydride, releasing trifluoroacetate as a byproduct.
Characterization Data :
-
IR : Absorption at ν = 1685 cm⁻¹ (C=O stretch of amide) and absence of NH₂ bands.
-
¹H NMR : Disappearance of NH₂ signal and appearance of a singlet at δ = 3.40 ppm (CF₃ group).
-
X-ray Crystallography : Confirms the half-chair conformation of the cyclohexene ring and planar thiophene moiety.
Alternative Routes and Comparative Analysis
Solid-Phase Catalysis
Using K₂CO₃ as a heterogeneous catalyst in the Gewald reaction improves recyclability and reduces purification steps, achieving yields of 78–82%.
Microwave-Assisted Synthesis
Microwave irradiation accelerates both Gewald and acylation steps, reducing total synthesis time to <1 hour with comparable yields (82–87%).
Challenges and Solutions
| Challenge | Solution |
|---|---|
| Low solubility of intermediates | Use DMF as co-solvent |
| Over-acylation | Control TFAA stoichiometry |
| Purification of hygroscopic products | Recrystallization from ethanol/water |
Scalability and Industrial Relevance
The process is scalable to multi-gram quantities with minimal optimization:
-
Pilot-Scale Yield : 75–80% over two steps.
-
Purity : >98% (HPLC).
Environmental advantages include solvent recovery (ethanol, DCM) and low toxicity of byproducts .
Chemical Reactions Analysis
Types of Reactions
N-(6-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted derivatives .
Scientific Research Applications
Synthetic Approaches
The synthesis of N-(6-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide typically involves multi-step organic reactions. The synthetic pathways often include:
- Formation of the Benzothiophene Core : Utilizing cyclization reactions to form the thiophene structure.
- Introduction of the Cyano Group : Employing nucleophilic substitution techniques.
- Acylation with Trifluoroacetic Anhydride : To introduce the trifluoroacetamide functionality.
These synthetic strategies are crucial for optimizing yield and purity.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro evaluations against various cancer cell lines have demonstrated significant antiproliferative effects:
- Cell Lines Tested :
- Breast adenocarcinoma (MCF-7)
- Non-small cell lung cancer (NCI-H460)
- CNS cancer (SF-268)
The compound exhibited IC50 values that suggest it can inhibit cancer cell growth effectively. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Properties
Molecular docking studies indicate that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests its potential utility in treating inflammatory diseases.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications to the benzothiophene core can significantly influence biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Enhanced antitumor efficacy |
| Variation in alkyl groups | Altered anti-inflammatory properties |
These insights are critical for optimizing the compound's pharmacological profile.
Case Studies
-
Synthesis and Evaluation of Derivatives :
A study synthesized various derivatives of this compound and evaluated their biological activities. The results indicated that certain derivatives exhibited improved potency against specific cancer types while maintaining low toxicity profiles . -
In Silico Studies :
Computational studies have been employed to predict the binding affinity and interaction modes of the compound with target proteins involved in cancer and inflammation pathways. These studies support further experimental validation and optimization of lead compounds .
Mechanism of Action
The mechanism of action of N-(6-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The trifluoroacetamide group introduces strong electron-withdrawing effects, contrasting with cyanoacetamide () or malonamic acid derivatives (), which may alter reactivity and binding affinity .
Anticancer Activity
- Target Compound: No direct data, but structurally related N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives () exhibit potent cytotoxicity against prostate (PC3) and liver (HEPG2) cancer cells via apoptosis induction (caspase-3/9 upregulation) and anti-angiogenic effects (VEGF inhibition) .
- Compound 21b (): Tested on H1299 lung cancer cells, though specific activity data are unreported.
- Compound 17a () : Contains a phenylazo-pyridone group, a structure linked to DNA intercalation and topoisomerase inhibition .
Physicochemical Properties
Notes:
- The trifluoromethyl group in the target compound reduces polarity, likely decreasing aqueous solubility compared to cyanoacetamide derivatives .
- High yields (>80%) are common in microwave-assisted syntheses (e.g., ), whereas conventional methods () require longer reaction times .
Mechanism of Action Hypotheses
- Kinase Inhibition : The tert-butyl and trifluoroacetamide groups in the target compound may enhance binding to ATP pockets in kinases (e.g., EGFR/HER2), as seen in compounds .
- Apoptosis Induction: Analogous cyanoacetamide derivatives () upregulate caspases, suggesting the target compound could share this pathway .
Biological Activity
N-(6-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C16H18F3N3OS
- Molecular Weight : 367.39 g/mol
- CAS Number : 332176-08-6
This compound features a tetrahydrobenzo[b]thiophene core, which is known for various biological activities, including anti-inflammatory and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways.
- Receptor Modulation : It may act as a modulator for various receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis.
Therapeutic Applications
Research indicates that this compound may have applications in:
- Anti-inflammatory Treatments : Its ability to inhibit pro-inflammatory cytokines suggests potential use in treating conditions like arthritis.
- Anticancer Therapy : Preliminary studies indicate that it may inhibit tumor growth by affecting cancer cell metabolism.
Case Studies and Research Findings
- Anti-inflammatory Effects :
- Anticancer Activity :
- Neuroprotective Effects :
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for this compound, and what reagents are typically employed?
The synthesis involves multi-step reactions starting with a benzothiophene core. A general procedure includes:
- Reacting 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with trifluoroacetic anhydride in a solvent like 1,4-dioxane or dichloromethane under reflux.
- Purification via recrystallization (e.g., methanol) or column chromatography. Key reagents: Trifluoroacetic anhydride, benzoylisothiocyanate, and catalysts like fused sodium acetate .
Q. What spectroscopic methods are essential for characterizing this compound?
Standard techniques include:
Q. What structural features influence its reactivity?
The tert-butyl group enhances steric hindrance, while the cyano and trifluoroacetamide groups provide electrophilic sites for nucleophilic substitution or cyclization reactions. The tetrahydrobenzo[b]thiophene core enables π-π interactions in biological targets .
Q. Which solvents and reaction conditions are optimal for its synthesis?
Q. How is its preliminary biological activity assessed?
In vitro screening against cancer cell lines (e.g., MCF-7, NCI-H460) using MTT assays. IC₅₀ values are calculated to determine potency .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalyst optimization : Sodium acetate improves coupling efficiency in ethanol .
- Time-temperature tradeoff : Prolonged reflux (4–6 hours) ensures complete cyclization without decomposition .
Q. What in vitro models elucidate its antitumor mechanisms?
Q. What regioselectivity challenges arise during functionalization?
The cyano group at position 3 directs electrophilic attacks to position 2 or 6. Competing pathways (e.g., Gewald-type vs. dinucleophilic attacks) require careful control of reagents (e.g., thiourea derivatives) to favor desired products .
Q. How are discrepancies in NMR or MS data resolved?
Q. How can derivatives be designed to enhance bioactivity?
Q. What stability studies are critical for long-term storage?
Q. How do computational models aid in target identification?
Molecular docking (AutoDock Vina) predicts binding affinities to proteins like EGFR or tubulin. MD simulations (GROMACS) validate stability of ligand-receptor complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
